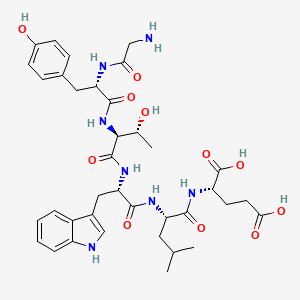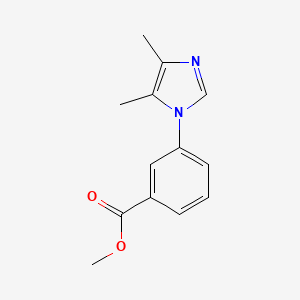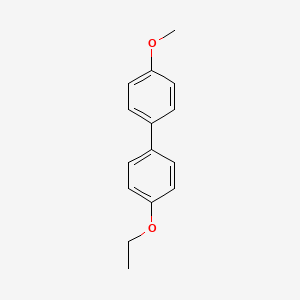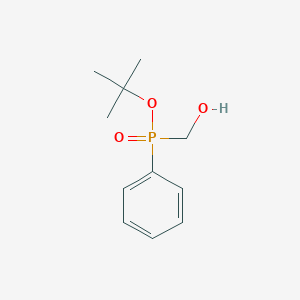
2-(Buta-1,3-diyn-1-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a buta-1,3-diynyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a buta-1,3-diynyl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Buta-1,3-diyn-1-yl)pyridine exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the buta-1,3-diynyl group, which can undergo various transformations. In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Buta-1,3-diyn-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)furan: Features a furan ring in place of the pyridine ring.
Uniqueness
2-(Buta-1,3-diyn-1-yl)pyridine is unique due to the presence of the nitrogen atom in the pyridine ring, which imparts different electronic properties compared to its analogs with benzene, thiophene, or furan rings. This difference in electronic properties can influence the compound’s reactivity and its interactions in biological systems .
Propriétés
Numéro CAS |
648431-97-4 |
|---|---|
Formule moléculaire |
C9H5N |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H |
Clé InChI |
XLRRAVSEFREARZ-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)

![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)

![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)


![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)

![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
